

Structural Elucidation of 2-(Methylamino)cyclohexanone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Methylamino)cyclohexanone
hydrochloride

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Introduction

This technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic techniques employed in the structural elucidation of **2-(methylamino)cyclohexanone hydrochloride** and its analogs. While specific experimental data for **2-(methylamino)cyclohexanone hydrochloride** is not readily available in the public domain, this document outlines the fundamental principles and experimental workflows for its characterization. The guide leverages data from closely related compounds to illustrate the application of these techniques in determining the molecular structure and purity of arylcyclohexylamines.

Physicochemical Properties

The foundational step in structural elucidation involves determining the basic physicochemical properties of the compound. For **2-(methylamino)cyclohexanone hydrochloride**, these properties are established through computational models and comparison with related structures.

Property	Value	Source
Molecular Formula	C ₇ H ₁₄ ClNO	PubChem[1]
Molecular Weight	163.64 g/mol	PubChem[1]
IUPAC Name	2-(methylamino)cyclohexan-1-one;hydrochloride	PubChem[1]
CAS Number	23148-86-9	PubChem[1]

Spectroscopic Analysis

Spectroscopic methods are paramount in piecing together the molecular structure of a compound. The following sections detail the expected techniques and provide illustrative data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Table 2.1: ¹H NMR Data for 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone hydrochloride in D₂O

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.45–7.32	m	4H	Ar-H
3.21	s	3H	N-CH ₃
2.85–2.65	m	2H	Cyclohexanone
2.10–1.80	m	6H	Cyclohexanone
Data from BenchChem for a related compound.[2]			

Table 2.2: ^{13}C NMR Data for 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone hydrochloride in D_2O

Chemical Shift (δ) ppm	Assignment
210.5	C=O
160.1	C-F
128.9–115.7	Ar-C
55.2	N-CH ₃
42.1–25.3	Cyclohexanone
Data from BenchChem for a related compound. [2]	

Table 2.3: ^{13}C NMR Data for 2-dimethylaminomethyl-cyclohexanone hydrochloride in CDCl_3

Chemical Shift (δ) ppm	Assignment
209.58	C-1
56.80	C-7
46.69	C-2
44.99	C-6
42.26	CH ₃
41.75	CH ₃
33.88	C-4
27.70	C-3
24.70	C-5
Data from an experimental synthesis of a related compound. [3]	

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2.4: IR Spectral Data for 2-dimethylaminomethyl-cyclohexanone hydrochloride

Wavenumber (cm ⁻¹)	Assignment
3068, 3020	N-H valence
2932, 2858	C-H valence, alkane
1698	C=O valence, ketone
Data from an experimental synthesis of a related compound.[3]	

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

Table 2.5: Predicted Fragmentation for Arylcyclohexylamines

Fragmentation Pathway	Description
Loss of Alkylamino Group	Cleavage of the bond between the cyclohexanone ring and the amino group.
Ring Opening	Fission of the cyclohexanone ring, leading to various smaller fragments.
Loss of Phenyl Group	In phenyl-substituted analogs, cleavage of the bond connecting the phenyl and cyclohexanone rings.
General fragmentation patterns observed in related compounds.	

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the structural elucidation of a compound like **2-(methylamino)cyclohexanone hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent depends on the solubility of the compound.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- **¹H NMR Acquisition:**
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Integrate the signals to determine the relative number of protons.
- **¹³C NMR Acquisition:**
 - Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
 - A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
 - Attached proton test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
- **2D NMR Experiments (Optional but Recommended):**
 - COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-transform infrared spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Record the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

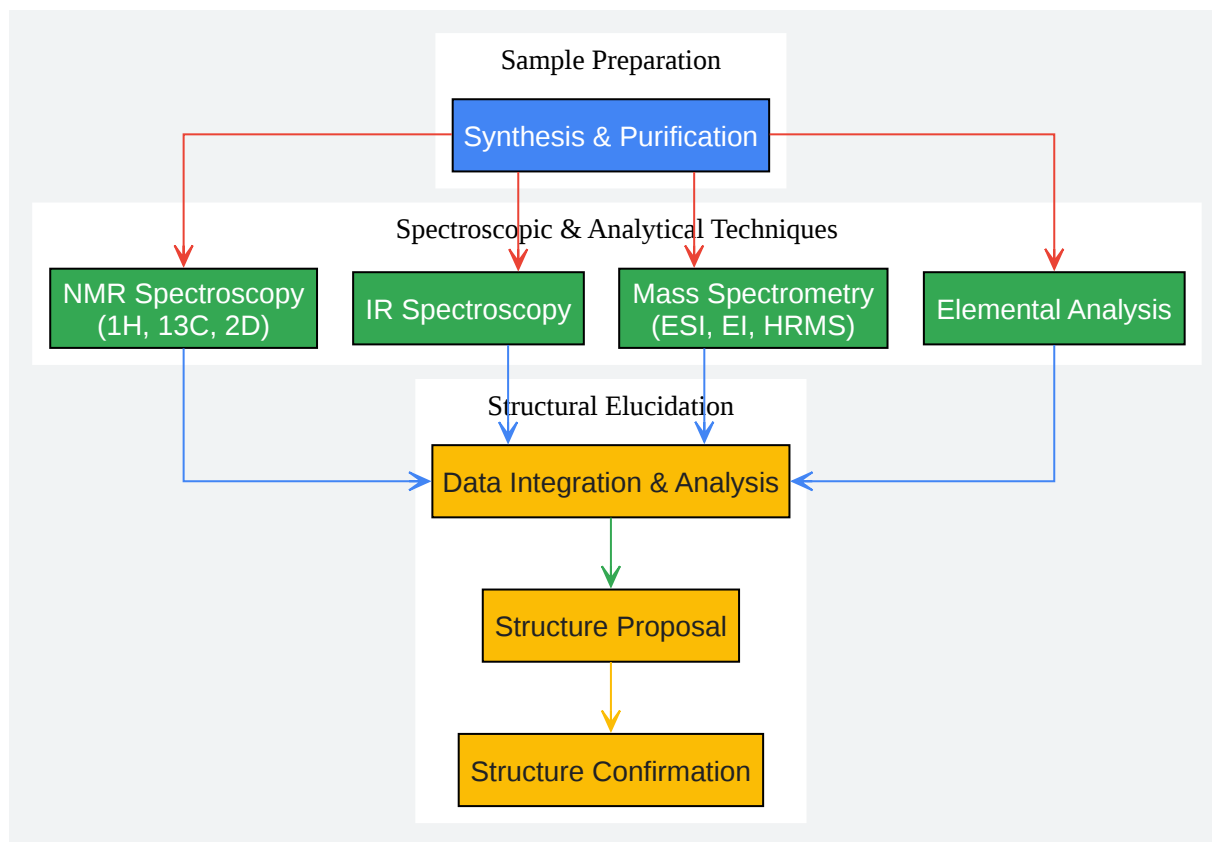
Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: A variety of mass spectrometers can be used, such as those with Electrospray Ionization (ESI) or Electron Impact (EI) sources, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
- Data Acquisition:

- ESI-MS: Introduce the sample solution into the ESI source. This soft ionization technique is ideal for determining the molecular weight of the intact molecule, often observed as the $[M+H]^+$ ion.
- EI-MS: This higher-energy technique causes fragmentation of the molecule. The resulting fragmentation pattern provides valuable structural information.
- High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and its fragments.

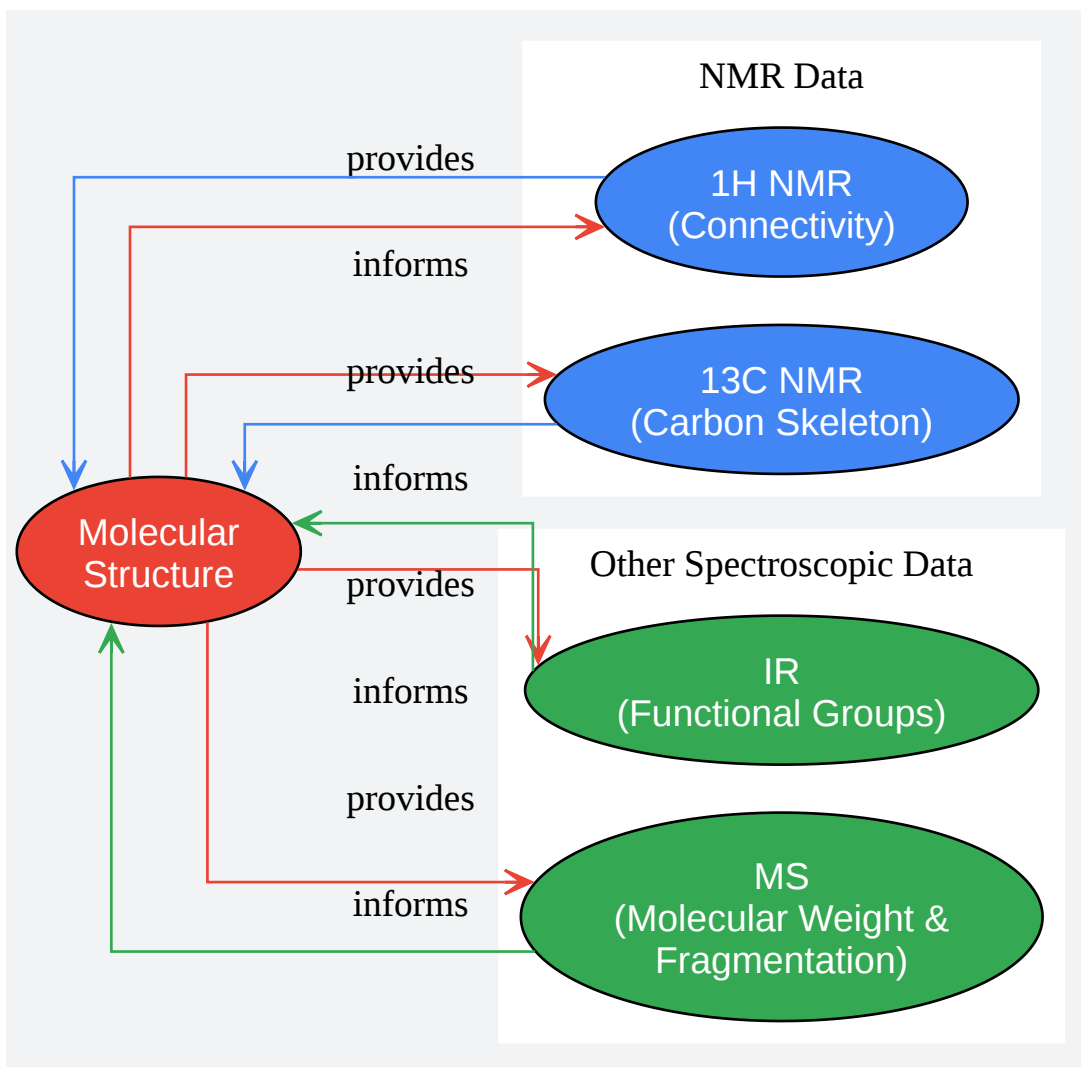
Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the structural elucidation process and the relationships between the different analytical techniques.



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Caption: General workflow for the structural elucidation of a novel compound.



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